
3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has shown promising results in targeting the PI3K-AKT and Ras-Raf-MEK-ERK pathways, which are critical in cancer cell growth and survival .
Inhibition of BRD4
Recent studies have highlighted the compound's role as a Bromodomain and Extra-Terminal (BET) protein inhibitor. BET proteins, including BRD4, are involved in regulating gene expression by recognizing acetylated lysines on histones. The compound demonstrated significant inhibitory effects on BRD4, leading to decreased proliferation of colorectal cancer cells with an IC50 value of 162 nM .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical models:
Study | Cell Line | IC50 Value (nM) | Effect |
---|---|---|---|
Study 1 | HCT116 | 162 | Inhibition of cell proliferation |
Study 2 | U266 | 2100 | Induction of apoptosis |
Study 3 | CT-26 | Not specified | Tumor suppression rate: 56.1% |
These results indicate that the compound not only inhibits cancer cell growth but also induces apoptosis through modulation of intrinsic pathways .
Case Studies
- Colorectal Cancer Model : In a study involving HCT116 cells, treatment with the compound resulted in significant down-regulation of c-MYC protein levels and up-regulation of HEXIM1 expression. This suggests that the compound can effectively modulate key proteins involved in tumorigenesis .
- Tumor Mouse Model : In vivo studies using CT-26 tumor models demonstrated a tumor suppression rate of approximately 56.1% after administration of the compound. This highlights its potential as a therapeutic agent against solid tumors .
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the compound's efficacy in anticancer treatments. The following findings illustrate its potential:
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets thymidylate synthase (TS), which is crucial for DNA synthesis in cancerous cells. Inhibitors of TS have demonstrated IC₅₀ values ranging from 0.47 to 1.4 µM against various cancer cell lines .
- Case Study - Anticancer Activity : A study focusing on similar oxadiazole derivatives demonstrated significant growth inhibition against multiple cancer lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that compounds with similar structures may share anticancer properties.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against Gram-negative strains .
- Case Study - Antimicrobial Efficacy : A recent synthesis of oxadiazole derivatives revealed that several compounds displayed strong antimicrobial activity against Candida albicans and other pathogenic strains. The study utilized disc diffusion methods to assess efficacy, confirming that these compounds could serve as effective treatments for infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of the compound:
Structural Feature | Effect on Activity |
---|---|
Dimethylisoxazole Group | Enhances lipophilicity and cellular uptake |
Oxadiazole Ring | Contributes to antimicrobial and anticancer properties |
Ethoxy Substituent | Modifies solubility and bioavailability |
This table summarizes how specific structural components influence the biological activity of the compound.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-4-25-16-8-5-13(9-20-16)18-21-17(27-23-18)10-19-15(24)7-6-14-11(2)22-26-12(14)3/h5,8-9H,4,6-7,10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXIHZJMNWDCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.